molecular formula C15H13Cl2N B12955388 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine

1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12955388
M. Wt: 278.2 g/mol
InChI Key: GHEALSLMANYBRM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of two chlorine atoms on the phenyl ring and an amine group on the indene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indene structure, which imparts distinct chemical and biological properties compared to other dichlorophenyl-containing compounds.

Properties

Molecular Formula

C15H13Cl2N

Molecular Weight

278.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2,3-dihydroinden-1-amine

InChI

InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15(18)8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8,18H2

InChI Key

GHEALSLMANYBRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC(=C(C=C3)Cl)Cl)N

Origin of Product

United States

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